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Compound of Interest

Compound Name: Custodiol

Cat. No.: B12649038 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to assist you in your experiments aimed at enhancing the protective effects of

Custodiol® HTK solution with various additives.

Frequently Asked Questions (FAQs)
Q1: What is the rationale for adding supplements to the standard Custodiol® HTK solution?

A1: Standard Custodiol® HTK solution is a widely used organ preservation solution.[1][2]

However, research is ongoing to further mitigate the effects of ischemia-reperfusion injury (IRI),

which remains a significant challenge in organ transplantation.[3][4] Additives are being

explored to target specific pathways of cellular injury that are not fully addressed by the base

solution, such as oxidative stress, inflammation, and apoptosis.[3][4]

Q2: What is Custodiol-N, and how does it differ from the standard Custodiol® HTK solution?

A2: Custodiol-N is a modified version of the histidine-tryptophan-ketoglutarate (HTK) solution,

designed to offer enhanced organ protection.[3][4] Key modifications include the addition of iron

chelators (deferoxamine and LK-614) to reduce iron-dependent oxidative stress, and

cytoprotective amino acids like L-arginine, glycine, and alanine.[3][5] Furthermore, to minimize

potential cytotoxicity from histidine, a portion of it is substituted with N-α-acetyl-L-histidine.[5]

Q3: What is the proposed mechanism of action for the key additives in Custodiol-N?
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A3: The additives in Custodiol-N are chosen for their specific protective effects:

Iron Chelators (Deferoxamine and LK-614): These agents are included to bind free iron,

which can catalyze the formation of highly reactive oxygen species (ROS) during

reperfusion, a key driver of cold ischemia injury.[3][5] By sequestering iron, these chelators

help to reduce oxidative stress and subsequent cellular damage.[5]

Glycine and Alanine: These amino acids are thought to protect against hypoxic injury by

preventing the formation of pores in the plasma membrane.[3][6] Recent research suggests

that glycine may exert its protective effect by inhibiting the clustering of NINJ1, a protein

involved in executing plasma membrane rupture during lytic cell death pathways.[7]

L-Arginine: This amino acid is a precursor to nitric oxide (NO), a potent vasodilator that can

improve microcirculation within the preserved organ.[3]

Q4: What are the potential benefits of using Custodiol-N over the standard HTK solution in

experimental models?

A4: Preclinical studies have suggested that Custodiol-N may offer superior protection

compared to the standard Custodiol® HTK solution. In a rat uterus preservation model,

Custodiol-N was associated with a significant reduction in tissue edema, necrosis, and the

inflammatory marker myeloperoxidase (MPO) after 24 hours of cold storage.[5] Additionally,

organs preserved in Custodiol-N exhibited higher activity of the antioxidant enzyme

superoxide dismutase (SOD).[5] In clinical studies involving heart transplantation, Custodiol-N
has been shown to be safe and provide comparable cardiac graft protection to the standard

Custodiol solution, with some evidence suggesting a potential beneficial effect on

ischemia/reperfusion injury as indicated by lower peak CK-MB levels.[8]

Troubleshooting Guide
Issue 1: Evidence of Significant Tissue Edema and Poor Graft Function Post-Preservation.

Possible Cause: Inadequate flushing of the organ, leading to residual blood and suboptimal

cooling. High perfusion pressure can also contribute to edema.

Suggested Solution: Ensure that the perfusion is initiated promptly and that the perfusate

flows freely from the venous outflow. For abdominal organs, a gravity perfusion from a height
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of 1 meter is recommended.[9] For kidneys, the perfusion pressure should not exceed 120

mmHg.[10] The low viscosity of Custodiol® should facilitate efficient flushing.[1]

Issue 2: High Levels of Oxidative Stress Markers (e.g., malondialdehyde) and Low Antioxidant

Enzyme Activity (e.g., SOD, catalase) in Tissue Samples.

Possible Cause: The standard Custodiol® HTK solution may not be sufficient to counteract

the high levels of reactive oxygen species (ROS) generated, particularly in marginal or

extended criteria donor organs.

Suggested Solution: Consider supplementing the Custodiol® solution with antioxidants or

using a modified solution like Custodiol-N, which contains iron chelators to specifically

target ROS formation.[3][5] Experimental evidence from a rat uterus model has shown that

Custodiol-N can lead to higher SOD activity compared to the standard solution.[5]

Issue 3: Inconsistent or Suboptimal Results in an Isolated Perfused Liver Model.

Possible Cause: Variations in the perfusion technique, such as inconsistent pressure, flow

rate, or temperature, can significantly impact the outcomes.

Suggested Solution: Standardize the perfusion protocol. For an isolated perfused rat liver

model, a pressure-controlled perfusion at 15 mmHg to achieve a flow rate of approximately 3

mL/min/g of liver weight is a common technique.[11] Maintaining the perfusate temperature

at 37°C is also crucial.[11] Ensure the perfusate is adequately oxygenated.

Issue 4: Delayed Graft Function or Reduced Graft Survival in Kidney Transplant Models.

Possible Cause: While multifactorial, the choice of preservation solution can influence long-

term graft survival.[12][13] Prolonged cold ischemia times are a known risk factor for poor

graft function.[14]

Suggested Solution: Minimize the cold ischemia time as much as possible. While

Custodiol® can protect kidneys for up to 48 hours, shorter durations are preferable.[10] For

experimental studies, ensure that the cold ischemia times are consistent across all groups to

allow for valid comparisons. Some studies have suggested that for deceased donor kidney

transplants, HTK may be associated with reduced long-term graft survival compared to other

solutions, so this should be a consideration in experimental design.[12]
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Quantitative Data Summary
The following tables summarize key quantitative data from a preclinical study comparing

Custodiol®, Custodiol-N base (without iron chelators), and Custodiol-N (with iron chelators)

in a rat uterus preservation model.

Table 1: Histological Assessment of Uterine Tissue After 24 Hours of Cold Static Storage

Parameter Custodiol®
Custodiol-N
base

Custodiol-N p-value

Histological

Score (out of 9)
6 (5; 7) 3.5 (3; 5) 3 (3; 4) 0.008

Tissue Edema

(%)
15 (15; 25) 5 (5; 10) 5 (5; 10) 0.003

Tissue Necrosis

(%)
20 (10; 30) 10 (5; 10) 7.5 (5; 10) 0.009

Data are presented as median (interquartile range). Sourced from:[5]

Table 2: Biochemical Analysis of Uterine Tissue After Cold Static Storage

Parameter Time Custodiol®
Custodiol-N
base

Custodiol-N p-value

MPO

Expression

(%)

24h
32.83 (27.66;

34.51)

17.48 (12.93;

21.11)

11.07 (7.39;

12.86)
<0.001*

SOD Activity

(U/mg

protein)

24h
1.93 (1.69;

2.42)

2.29 (2.13;

3.15)

2.33 (1.86;

3.24)
0.007**

**p-value for Custodiol-N vs. Custodiol® and Custodiol-N base. *p-value for Custodiol-N
base vs. Custodiol®. Data are presented as median (interquartile range). Sourced from:[5]
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Experimental Protocols
Protocol 1: Isolated Perfused Rat Liver Model for Preservation Studies

This protocol provides a general framework for an isolated perfused rat liver model. Specific

parameters may need to be optimized for your research question.

Animal Preparation:

Anesthetize a male Sprague-Dawley rat (250-300g) following approved institutional

guidelines.

Perform a midline laparotomy to expose the abdominal cavity.

Heparinize the animal via the inferior vena cava.

Cannulation:

Carefully dissect and cannulate the portal vein with an appropriate sized catheter.

Cannulate the common bile duct to collect bile samples.

Cannulate the suprahepatic vena cava for perfusate outflow.

Perfusion Setup:

Transfer the cannulated liver to a perfusion chamber.

Connect the portal vein cannula to a perfusion system.

Use a pressure-controlled perfusion system set to 15 mmHg, which should yield a flow

rate of approximately 3 mL/min/g of liver weight.[11]

The perfusate should be an oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer

maintained at 37°C.[11]

Experimental Procedure:

Allow the liver to stabilize for a period (e.g., 20-30 minutes).
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Induce a period of cold ischemia by flushing with and storing the liver in cold (4°C)

Custodiol® or the experimental solution for a defined duration.

Following cold storage, re-perfuse the liver with the warm, oxygenated buffer to simulate

reperfusion.

Data Collection:

Collect perfusate samples at regular intervals to measure liver enzyme release (e.g., ALT,

AST, LDH).

Measure bile production as an indicator of liver function.

At the end of the experiment, take tissue biopsies for histological analysis and

measurement of markers for oxidative stress and apoptosis.

Protocol 2: Heterotopic Heart Transplantation Model in Rats

This protocol outlines the key steps for a heterotopic heart transplant model in rats, a valuable

tool for studying graft preservation.

Donor Heart Procurement:

Anesthetize the donor rat and perform a thoracotomy.

Heparinize the animal.

Cannulate the aorta and perfuse the heart with cold (4°C) Custodiol® or the experimental

solution until cardiac arrest.

Excise the heart and store it in the same cold solution until transplantation.

Recipient Preparation:

Anesthetize the recipient rat.

Expose the abdominal aorta and inferior vena cava through a midline laparotomy.

Transplantation:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12649038?utm_src=pdf-body
https://www.benchchem.com/product/b12649038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12649038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Perform an end-to-side anastomosis of the donor ascending aorta to the recipient's

infrarenal abdominal aorta.

Perform an end-to-side anastomosis of the donor pulmonary artery to the recipient's

inferior vena cava.

Release the vascular clamps to allow blood flow to the donor heart.

Post-operative Monitoring and Assessment:

Monitor the recipient for recovery.

The function of the transplanted heart can be assessed by palpation of the abdomen for

contractions.

At specified time points, the recipient can be euthanized, and the donor heart can be

explanted for histological and molecular analysis to assess for rejection, ischemia-

reperfusion injury, and other relevant parameters.

Visualizations
Below are diagrams illustrating key concepts related to organ preservation and experimental

workflows.
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Caption: Key events during ischemia-reperfusion injury.
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Caption: Protective mechanisms of Custodiol-N additives.
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Caption: General experimental workflow for organ preservation studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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